molecular formula C18H25N7 B2756567 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine CAS No. 2415600-34-7

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Cat. No.: B2756567
CAS No.: 2415600-34-7
M. Wt: 339.447
InChI Key: DIDMAPRGHVDEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine features a pyrimidine core linked to a piperazine moiety substituted with a cyclobutyl group. The ethylamine side chain on the pyrimidin-4-amine further modulates its physicochemical and pharmacological properties. The cyclobutyl substituent introduces steric bulk and lipophilicity, which may enhance target binding or metabolic stability compared to smaller or electron-withdrawing groups.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-16-6-7-20-18(23-16)25-10-8-24(9-11-25)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMAPRGHVDEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and cyclobutyl groups. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with a nucleophilic pyrimidine intermediate.

    Piperazine Coupling: The piperazine moiety is typically introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.

    N-Ethylation: The final step involves the N-ethylation of the piperazine nitrogen using an ethylating agent such as ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl or nitro groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperazine nitrogen. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (e.g., pyrimidine/quinoline cores, piperazine linkages) and are analyzed for comparative insights:

Compound Name Core Structure Key Substituents Synthesis Method Applications Notable Properties
Target Compound : 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine Pyrimidine-piperazine-pyrimidine Cyclobutyl (pyrimidine), ethylamine (pyrimidin-4-amine) Likely multi-step organic synthesis (inferred) Pharmaceutical intermediates (inferred) High lipophilicity (cyclobutyl), moderate steric bulk
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine-piperazine Butylamine (pyrimidin-4-amine) Not specified Pharmaceutical research, material science Enhanced hydrophobicity (butyl group)
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline-piperazine-benzoate Fluorophenyl (quinoline), methyl benzoate Crystallization in ethyl acetate Not specified (likely drug discovery) Electron-withdrawing fluorine, planar quinoline core
Example 28 (EP Patent) Pyrimidine-piperazine-cyclopentyl Trifluoromethyl (pyrimidine), isopropyl-cyclopentyl Reductive amination (NaBH(OAc)₃) Not specified (pharmaceutical candidate) Electron-withdrawing CF₃, conformational rigidity (cyclopentyl)
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Tetrahydropyrido-pyrimidine Benzenesulfonyl, phenylpiperazine Multi-step synthesis (alkylation, sulfonation) Not specified (likely kinase inhibition) Sulfonyl group enhances polarity, tetrahydropyrido core improves solubility

Key Comparative Insights

Substituent Effects: The cyclobutyl group in the target compound offers a balance of lipophilicity and steric bulk, contrasting with the trifluoromethyl group in Example 28, which increases electron deficiency and polarity .

Core Structure Variations: Quinoline-based analogs (e.g., C4 in ) exhibit planar aromatic systems, which may enhance intercalation or π-π stacking in biological targets compared to pyrimidine derivatives . The tetrahydropyrido-pyrimidine core in introduces partial saturation, likely improving solubility over fully aromatic systems .

Synthetic Approaches :

  • Piperazine-linked compounds are frequently synthesized via nucleophilic substitution or reductive amination (e.g., Example 28 using NaBH(OAc)₃) . The target compound’s synthesis may employ similar strategies.
  • Crystallization in ethyl acetate () is a common purification method for piperazine derivatives, suggesting applicability to the target compound .

Pharmacological Potential: Piperazine-pyrimidine hybrids are often explored as kinase inhibitors or GPCR modulators. The cyclobutyl group in the target compound may confer selectivity for sterically demanding binding pockets.

Biological Activity

The compound 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its structure features a piperazine core, dual pyrimidine moieties, and a cyclobutyl substituent, which may enhance its biological activity. Understanding the biological properties of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is C21H23N7C_{21}H_{23}N_7 with a molecular weight of 373.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H23N7
Molecular Weight373.5 g/mol
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Pyrimidine Core : Starting from commercially available pyrimidine derivatives.
  • Formation of Piperazine Ring : Cyclization with a suitable diamine.
  • Introduction of Cyclobutyl Group : Using cyclobutyl bromide under basic conditions.

Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity during synthesis .

Pharmacological Potential

Research indicates that compounds similar to 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine exhibit various biological activities, including:

  • Antidepressant Effects : Some piperazine derivatives have shown promise in modulating neurotransmitter systems .
  • Antitumor Activity : Similar structures have been evaluated for their ability to inhibit cancer cell growth .

The unique combination of structural features in this compound may enhance its binding affinity to specific receptors or enzymes involved in these pathways.

The mechanism of action involves interaction with biological targets such as neurotransmitter receptors or enzymes, leading to modulation of their activity. This can result in various biological responses, including changes in cell signaling pathways and metabolic processes .

Q & A

Q. What are the key synthetic challenges in preparing 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclobutylation of pyrimidine cores followed by piperazine coupling. Key challenges include regioselectivity in cyclobutane ring formation and avoiding side reactions during nucleophilic substitutions. Optimization strategies:
  • Use Pd-catalyzed cross-coupling for cyclobutyl group introduction (e.g., Suzuki-Miyaura reactions) .

  • Employ high-boiling solvents (e.g., DMF or DMSO) to stabilize intermediates during piperazine ring coupling .

  • Monitor reaction progress via LC-MS to isolate intermediates and minimize byproducts .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclobutylationPd(OAc)₂, K₂CO₃, DMF, 80°C45–55>90%
Piperazine CouplingEt₃N, DCM, RT60–70>85%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; piperazine N-CH₂ at δ 3.2–3.8 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₉H₂₆N₇: 368.23 g/mol) .
  • X-ray crystallography : Resolve ambiguity in cyclobutyl-pyrimidine ring conformation .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding affinity and selectivity of this compound?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., CDK or EGFR targets). Focus on hydrogen bonding between the pyrimidine core and catalytic lysine residues .

  • MD simulations : Assess stability of the cyclobutyl group in hydrophobic pockets over 100-ns trajectories .

  • QSAR models : Corporate substituent effects (e.g., cyclobutyl vs. phenyl groups) on IC₅₀ values using datasets from analogs .

    • Data Table : Predicted Binding Affinities (ΔG, kcal/mol)
Target ProteinDocking ScoreSelectivity Ratio (vs. Off-Targets)
CDK2-9.212:1 (vs. CDK4)
EGFR-8.78:1 (vs. HER2)

Q. How can researchers resolve contradictory in vitro vs. in vivo activity data for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic (PK) limitations. Strategies include:
  • Metabolic stability assays : Test hepatic microsome clearance (human vs. rodent) to identify rapid degradation pathways .
  • Prodrug modification : Introduce acetyl-protected amines to enhance bioavailability .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to quantify brain/plasma ratios .

Q. What structural modifications enhance potency while reducing off-target effects?

  • Methodological Answer :
  • Cyclobutyl optimization : Replace with spirocyclic or fluorinated rings to improve metabolic stability .

  • Piperazine substitution : Introduce methyl or ethyl groups to modulate basicity and blood-brain barrier penetration .

  • Pyrimidine core tweaks : Replace N-ethyl with cyclopropylamine for stronger H-bonding .

    • Data Table : SAR of Key Analogues
ModificationIC₅₀ (nM)Selectivity Index
Parent Compound1205.2
Cyclobutyl → Spiro[3.3]859.8
N-Ethyl → Cyclopropyl4512.4

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate dual kinase-inhibitory activity?

  • Methodological Answer :
  • Kinase panel screening : Use 100+ kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Cellular assays : Measure phospho-protein inhibition (e.g., p-ERK for MAPK pathway) via Western blot .
  • Dose-response curves : Calculate IC₅₀ values in triplicate, using ATP concentrations near Km .

Q. What statistical approaches are recommended for analyzing high-content screening (HCS) data?

  • Methodological Answer :
  • Z-score normalization : Filter hits with |Z| > 3 to exclude noise .
  • PCA : Reduce dimensionality in multi-parametric datasets (e.g., cell cycle + apoptosis markers) .
  • ANOVA with Tukey’s test : Compare treatment groups across ≥3 biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.